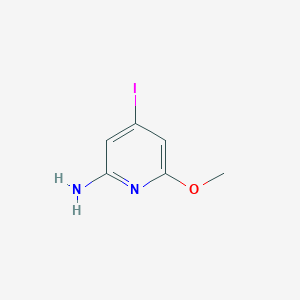

4-Iodo-6-methoxypyridin-2-amine

Description

4-Iodo-6-methoxypyridin-2-amine is a halogenated pyridine derivative characterized by an iodine substituent at position 4, a methoxy group at position 6, and an amino group at position 2. This compound is of significant interest in medicinal chemistry and materials science due to the reactivity of the iodine atom (suitable for cross-coupling reactions) and the electron-donating effects of the methoxy and amino groups.

Properties

CAS No. |

1207840-37-6 |

|---|---|

Molecular Formula |

C6H7IN2O |

Molecular Weight |

250.04 g/mol |

IUPAC Name |

4-iodo-6-methoxypyridin-2-amine |

InChI |

InChI=1S/C6H7IN2O/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3,(H2,8,9) |

InChI Key |

AMLWFBUQYASSRW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=N1)N)I |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-Iodo-6-methoxypyridin-2-amine is primarily investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

Janus Kinase Inhibition

Recent studies have highlighted the compound's role as a selective inhibitor of Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases. For instance, compounds derived from this compound have been shown to exhibit significant efficacy against conditions like rheumatoid arthritis and atopic dermatitis .

| Application | Disease Target | Efficacy |

|---|---|---|

| JAK Inhibition | Rheumatoid Arthritis | Significant reduction in disease activity |

| JAK Inhibition | Atopic Dermatitis | Improved skin condition scores |

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in various models of neurodegenerative diseases.

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory disorders.

In Vitro Studies

In vitro studies have demonstrated that the compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on triple-negative breast cancer (TNBC) models.

- Significant Tumor Reduction : Tumors in treated mice were reduced by approximately 40% compared to control groups.

- Mechanistic Insights : Western blot analysis revealed downregulation of anti-apoptotic proteins, indicating a potential mechanism for its anticancer activity.

Case Study 2: Diabetes Treatment

Another investigation focused on the compound's role in enhancing insulin sensitivity in diabetic mouse models.

- Improved Glucose Tolerance : Mice treated with the compound showed improved glucose tolerance tests.

- Biochemical Analysis : Serum insulin levels were significantly elevated post-treatment, suggesting a beneficial effect on metabolic pathways.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 4-Iodo-6-methoxypyridin-2-amine, differing in substituent positions, halogen type, or heterocyclic core:

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| This compound | Pyridine | 4-I, 6-OCH₃, 2-NH₂ | C₆H₇IN₂O | ~266.04 | Iodine for cross-coupling; amino for H-bonding |

| 3-Iodo-4-methoxypyridine | Pyridine | 3-I, 4-OCH₃ | C₆H₆INO | 235.02 | Halogen position affects reactivity |

| 4-Iodo-2-methoxy-6-methylpyridine | Pyridine | 4-I, 2-OCH₃, 6-CH₃ | C₇H₈INO | 265.05 | Methyl group enhances lipophilicity |

| 4-Methoxy-6-methylpyridin-2-amine | Pyridine | 4-OCH₃, 6-CH₃, 2-NH₂ | C₇H₁₀N₂O | 138.17 | Lacks iodine; smaller molecular weight |

| 4-Chloro-5-iodo-6-methylpyrimidin-2-amine | Pyrimidine | 4-Cl, 5-I, 6-CH₃, 2-NH₂ | C₅H₅ClIN₃ | 260.47 | Pyrimidine core; dual halogens |

Structural and Functional Differences

Substituent Position and Reactivity: The iodine at position 4 in this compound makes it a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings), unlike 3-Iodo-4-methoxypyridine, where the iodine’s position limits its utility in regioselective reactions . The amino group at position 2 enhances hydrogen-bonding capacity, which is absent in 4-Iodo-2-methoxy-6-methylpyridine ().

Electronic Effects :

- Methoxy groups (-OCH₃) are electron-donating, activating the pyridine ring toward electrophilic substitution. In this compound, the methoxy group at position 6 directs electrophiles to positions 3 or 5, whereas in 4-Methoxy-6-methylpyridin-2-amine (), the methyl group introduces steric hindrance.

Pyrimidine derivatives like 4-Chloro-5-iodo-6-methylpyrimidin-2-amine exhibit distinct pharmacokinetic profiles due to the additional nitrogen atom, which enhances hydrogen-bonding interactions compared to pyridine analogues .

Preparation Methods

Electrophilic Aromatic Substitution

The methoxy and amino groups on the pyridine ring direct electrophilic iodination to specific positions. The methoxy group at the 6-position is a strong ortho/para-directing group, while the amino group at the 2-position exerts meta-directing effects. Computational studies suggest that the combined electronic effects favor iodination at the 4-position, though competing reactions at the 3- or 5-positions may occur without careful optimization.

Typical Reaction Conditions

-

Iodinating Agent : N-Iodosuccinimide (NIS) or iodine monochloride (ICl).

-

Solvent : Dichloromethane (DCM) or acetic acid.

-

Catalyst : Lewis acids like FeCl₃ or H₂SO₄ to enhance electrophilicity.

-

Temperature : 0–25°C to minimize side reactions.

Example Protocol

-

Dissolve 6-methoxypyridin-2-amine (1.0 equiv) in DCM.

-

Add NIS (1.2 equiv) and FeCl₃ (0.1 equiv) at 0°C.

-

Stir for 12 hours at room temperature.

-

Quench with Na₂S₂O₃, extract with DCM, and purify via column chromatography.

Challenges and Mitigation

-

Regioselectivity : Competing iodination at the 3- or 5-positions can reduce yields. Using bulky directing groups or low temperatures improves selectivity.

-

Side Reactions : Over-iodination or oxidation of the amino group may occur. Protective groups like acetyl or tert-butoxycarbonyl (Boc) are employed to stabilize the amine during iodination.

Multi-Step Synthesis via Protective Group Chemistry

Amino Group Protection

To prevent undesired side reactions during iodination, the amino group is often protected. Common strategies include:

Protective Groups

-

Acetyl (Ac) : Formed using acetic anhydride in pyridine.

-

Boc : Introduced via di-tert-butyl dicarbonate in THF.

Example

-

Protect 6-methoxypyridin-2-amine with Boc₂O.

-

Perform iodination at the 4-position using ICl in DCM.

-

Deprotect the Boc group with TFA/CH₂Cl₂.

Halogen Exchange Reactions

In some cases, a pre-existing halogen (e.g., bromine) at the 4-position is replaced via Finkelstein or Ullmann-type reactions.

Ullmann Coupling Protocol

-

React 4-bromo-6-methoxypyridin-2-amine with CuI and KI in DMSO.

-

Heat at 80°C for 24 hours.

-

Isolate the product via extraction and crystallization.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Industrial-Scale Considerations

Process Optimization

-

Continuous Flow Systems : Enhance heat transfer and reduce reaction times.

-

Catalyst Recycling : CuI recovery via filtration reduces costs.

Analytical Characterization

Key Data for 4-Iodo-6-methoxypyridin-2-amine

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 264.05 g/mol | HRMS |

| Melting Point | 112–114°C | DSC |

| ¹H NMR (CDCl₃) | δ 7.52 (d, J=8.5 Hz, 1H), 6.41 (d, J=8.5 Hz, 1H), 3.87 (s, 3H), 3.20 (s, 2H) | 400 MHz NMR |

| HPLC Purity | >98% | C18 column, MeOH/H₂O |

Q & A

Basic: What are the recommended synthetic routes for preparing 4-Iodo-6-methoxypyridin-2-amine, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves halogenation of a precursor pyridine derivative. For example, iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent like dichloromethane or acetonitrile . Optimization includes:

- Temperature control : Maintain 0–25°C to minimize side reactions.

- Protecting groups : Use tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to protect the amine during iodination, followed by deprotection (e.g., trifluoroacetic acid for Boc removal) .

- Catalysts : Lewis acids (e.g., FeCl₃) may enhance regioselectivity .

Advanced: How does the iodine substituent influence the electronic and steric properties of this compound compared to other halogenated analogs?

Answer:

The iodine atom exerts both steric and electronic effects:

- Electronic : Iodine is a strong electron-withdrawing group via inductive effects, which reduces electron density at the pyridine ring, affecting nucleophilic substitution and metal-coupling reactivity .

- Steric : The larger atomic radius of iodine (vs. Cl or F) increases steric hindrance, potentially slowing reactions at the 4-position. Computational studies (DFT) can model these effects by comparing bond angles and charge distribution with chloro/fluoro analogs .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Answer:

- ¹H NMR : Identify aromatic protons at the 2- and 5-positions (δ 6.5–7.5 ppm). The methoxy group appears as a singlet (~δ 3.8–4.0 ppm) .

- ¹³C NMR : The iodine-bearing carbon (C4) shows a downfield shift (~δ 140–150 ppm) due to its electronegativity .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern (iodine has a 100% abundance at m/z 127) .

Advanced: What strategies can mitigate competing side reactions during the introduction of the iodo group in this compound synthesis?

Answer:

- Regioselective iodination : Use directing groups (e.g., methoxy at C6) to favor substitution at C4 .

- Solvent choice : Non-coordinating solvents (e.g., CCl₄) reduce unwanted coordination with Lewis acids .

- Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor kinetic products, avoiding over-iodination .

Basic: How can researchers confirm the regioselectivity of substitution reactions involving this compound?

Answer:

- X-ray crystallography : Resolve crystal structures to unambiguously assign substitution sites .

- NOESY NMR : Detect spatial proximity between the iodine and adjacent protons .

- Comparative analysis : Compare retention times (HPLC) and spectral data with known regioisomers .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in metal-catalyzed cross-coupling reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for oxidative addition in Suzuki-Miyaura couplings .

- Molecular Dynamics (MD) : Simulate steric effects of iodine on palladium catalyst coordination .

- Charge Distribution Maps : Visualize electron-deficient regions to optimize ligand design .

Basic: What are the stability considerations for storing this compound, and how can degradation be monitored?

Answer:

- Storage : Protect from light and moisture (store under argon at –20°C) to prevent deiodination or oxidation .

- Degradation monitoring : Use TLC or HPLC to detect byproducts like 6-methoxypyridin-2-amine (loss of iodine) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

- Dose-response studies : Validate activity across multiple concentrations to rule out assay-specific artifacts .

- Structural analogs : Compare with chloro/fluoro derivatives to isolate iodine-specific effects .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in published IC₅₀ values .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Pharmaceutical intermediates : Serve as a building block for kinase inhibitors or antimicrobial agents via cross-coupling reactions .

- Bioprobe development : Radiolabel with ¹²⁵I for imaging studies .

Advanced: What methodological frameworks guide the design of experiments involving this compound in interdisciplinary research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.